2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide
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Description
2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H12F2N2O2 and its molecular weight is 290.27. The purity is usually 95%.
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Scientific Research Applications
Environmental Monitoring and Treatment
- Acetaminophen Micropollutants : Acetaminophen, a commonly used painkiller, has been increasingly detected in natural water environments. Its presence and the transformation into various intermediates pose challenges for environmental monitoring and treatment technologies. Advanced oxidation, membrane separation, and hybrid processes are suggested for removing toxic metabolites from water and wastewater treatment plants (Vo et al., 2019).
Antioxidant Capacity and Mechanisms
- ABTS/PP Decolorization Assay : The ABTS radical cation-based assays are prominent for assessing antioxidant capacity. The review highlights two principal reaction pathways for antioxidants with ABTS, involving coupling adducts formation and oxidation processes. The specificity and relevance of oxidation products in these assays require further investigation (Ilyasov et al., 2020).
Environmental Protection Strategies
- Adsorptive Elimination of Water Contaminants : A review on acetaminophen adsorption from water emphasizes recent progress in identifying effective adsorbents, such as ZnAl/biochar, with high adsorption capacity. The study calls for further research in adsorbent regeneration, mechanistic investigations, and fixed-bed column adsorption to enhance environmental protection efforts (Igwegbe et al., 2021).
Synthetic Organic Chemistry
- N-Ar Axis in Organic Synthesis : Development of chemoselective N-acylation reagents based on the N-Ar axis, such as N-acetyl-N-(2-trifluoromethylphenyl)acetamide, showcases a significant area in synthetic organic chemistry. This approach provides a foundation for creating more selective and efficient synthetic pathways (Kondo & Murakami, 2001).
Properties
IUPAC Name |
(2E)-N-(2,4-difluorophenyl)-2-phenylmethoxyiminoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c16-12-6-7-14(13(17)8-12)19-15(20)9-18-21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBWFRNUVIAYOF-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=CC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO/N=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.